REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:9])[CH:6]([CH3:8])[CH3:7].[S:11]1[CH:15]=[CH:14][CH:13]=[CH:12]1.BrBr>ClCCl>[CH3:7][CH:6]([CH3:8])[C:5]([C:12]1[S:11][CH:15]=[CH:14][CH:13]=1)=[O:9] |f:0.1.2.3|
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Name
|
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 0° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at rt for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was slowly warmed to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
was carefully quenched by the dropwise addition of water
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organics washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by isco combiflash
|
Type
|
WASH
|
Details
|
eluting with 0-10% ethyl acetate in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 125.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |